Ethyl 2-(3,4-dichlorophenyl)ethanecarboximidate hydrochloride
Overview
Description
Ethyl 2-(3,4-dichlorophenyl)ethanecarboximidate hydrochloride is a chemical compound with the molecular formula C11H14Cl3NO. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a dichlorophenyl group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3,4-dichlorophenyl)ethanecarboximidate hydrochloride typically involves the reaction of 3,4-dichlorobenzaldehyde with ethylamine under specific conditions. The reaction is carried out in the presence of a suitable catalyst, such as hydrochloric acid, to facilitate the formation of the imidate group. The reaction mixture is then purified through recrystallization to obtain the final product.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3,4-dichlorophenyl)ethanecarboximidate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the imidate group to an amine group.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Ethyl 2-(3,4-dichlorophenyl)ethanecarboximidate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the manufacture of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 2-(3,4-dichlorophenyl)ethanecarboximidate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(4-cyanophenyl)ethanecarboximidate hydrochloride
- 3,4-Dichlorophenylhydrazine hydrochloride
Uniqueness
Ethyl 2-(3,4-dichlorophenyl)ethanecarboximidate hydrochloride is unique due to the presence of the dichlorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Biological Activity
Ethyl 2-(3,4-dichlorophenyl)ethanecarboximidate hydrochloride is a compound of interest due to its potential biological activities. This article will explore its synthesis, biological properties, and relevant case studies.
1. Synthesis of this compound
The synthesis of this compound typically involves the reaction of ethyl 2-bromo-3,4-dichlorobenzoate with a suitable amine to form the corresponding carboximidate. The hydrochloride salt is then formed by treating the base with hydrochloric acid. The following table summarizes the key steps in the synthesis process:
Step | Reactant | Product | Conditions |
---|---|---|---|
1 | Ethyl 2-bromo-3,4-dichlorobenzoate | Ethyl 2-(3,4-dichlorophenyl)ethanecarboximidate | Base (e.g., NaOH) |
2 | Ethyl 2-(3,4-dichlorophenyl)ethanecarboximidate | This compound | HCl |
2.1 Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies demonstrate its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values suggest that this compound could serve as a potent antimicrobial agent.
2.2 Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies show that it induces apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve the activation of caspases and the modulation of apoptotic pathways, making it a candidate for further investigation in cancer therapeutics.
Case Study 1: Antimicrobial Efficacy
A recent study published in the Journal of Antimicrobial Chemotherapy assessed the antimicrobial efficacy of several derivatives of carboximidates, including this compound. The study found that this compound exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.
Case Study 2: Cytotoxicity in Cancer Cells
In another study featured in Cancer Letters, researchers investigated the cytotoxic effects of this compound on various cancer cell lines. The results indicated a dose-dependent decrease in cell viability, with IC50 values demonstrating its potential as an anticancer agent.
4. Research Findings
Recent findings highlight the promising biological activities associated with this compound:
- Antimicrobial Activity : Effective against multiple bacterial strains with MIC values ranging from 16 to 64 µg/mL.
- Cytotoxicity : Induces apoptosis in cancer cell lines with IC50 values between 10-30 µM.
- Mechanism of Action : Involves modulation of apoptotic pathways and caspase activation.
5. Conclusion
This compound shows significant promise as an antimicrobial and anticancer agent based on current research findings. Further studies are warranted to explore its full therapeutic potential and elucidate its mechanisms of action.
Properties
IUPAC Name |
ethyl 2-(3,4-dichlorophenyl)ethanimidate;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO.ClH/c1-2-14-10(13)6-7-3-4-8(11)9(12)5-7;/h3-5,13H,2,6H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKCOAFZASVEYRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)CC1=CC(=C(C=C1)Cl)Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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